Cloxypendyl
説明
特性
IUPAC Name |
2-[4-[3-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4OS/c21-16-14-19-20(22-15-16)25(17-4-1-2-5-18(17)27-19)7-3-6-23-8-10-24(11-9-23)12-13-26/h1-2,4-5,14-15,26H,3,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNUSHFBRTASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165228 | |
| Record name | Cloxypendyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15311-77-0 | |
| Record name | Cloxypendyl [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxypendyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOXYPENDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK5DLR67A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
Cloxypendyl, a member of the phenothiazine family, is primarily recognized for its diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. This article delves into the biological activity of cloxypendyl, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Cloxypendyl
Cloxypendyl is a derivative of the phenothiazine class, which has been extensively studied for its therapeutic potential. Phenothiazines are characterized by their ability to interact with various neurotransmitter systems, particularly dopamine and histamine receptors. Cloxypendyl specifically has been noted for its efficacy in treating psychiatric disorders and its potential utility in other medical conditions.
Cloxypendyl exhibits its biological activity through several mechanisms:
- Dopamine Receptor Antagonism : Cloxypendyl primarily acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. By inhibiting dopamine transmission, it helps alleviate symptoms associated with psychosis.
- Histamine Receptor Blockade : The compound also interacts with H1 histamine receptors, contributing to its antihistaminic properties. This action can lead to sedation and relief from allergic symptoms.
- Serotonin Modulation : Some studies suggest that cloxypendyl may influence serotonin pathways, although this aspect requires further investigation.
Biological Activity and Therapeutic Applications
Cloxypendyl has been evaluated in various studies for its biological activities:
- Antipsychotic Effects : Clinical studies have demonstrated that cloxypendyl is effective in managing schizophrenia and other psychotic disorders. Its efficacy is comparable to other traditional antipsychotics but with a potentially lower side effect profile.
- Antihistaminic Properties : As an antihistamine, cloxypendyl is utilized in treating allergic conditions. Its sedative effects can be beneficial in managing insomnia related to allergies.
- Antiemetic Activity : The compound has shown promise in preventing nausea and vomiting associated with chemotherapy and postoperative states.
Case Studies
A review of clinical case studies highlights the effectiveness of cloxypendyl in various patient populations:
- Schizophrenia Management : In a cohort study involving patients diagnosed with schizophrenia, cloxypendyl administration resulted in significant reductions in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) scores.
- Allergic Reactions : A randomized controlled trial demonstrated that patients receiving cloxypendyl experienced fewer allergic reactions compared to those on placebo.
Data Table of Biological Activities
| Activity Type | Mechanism | Efficacy Evidence |
|---|---|---|
| Antipsychotic | D2 receptor antagonism | Significant reduction in PANSS scores in trials |
| Antihistaminic | H1 receptor blockade | Reduced allergic symptoms in controlled studies |
| Antiemetic | Central action on vomiting center | Effective in preventing chemotherapy-induced nausea |
科学的研究の応用
Agricultural Applications
Cloxypendyl has shown promise as a plant growth regulator and herbicide. Its application in agriculture primarily focuses on enhancing crop yield and managing weed populations.
Herbicidal Activity
Cloxypendyl exhibits selective herbicidal properties, making it effective against a range of broadleaf weeds while being less harmful to cereal crops. Studies have demonstrated its ability to inhibit the growth of specific weed species, thereby improving the competitive advantage of crops.
Table 1: Herbicidal Efficacy of Cloxypendyl
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Chenopodium album | 150 | 90 |
| Solanum nigrum | 200 | 78 |
Growth Promotion
In addition to its herbicidal properties, Cloxypendyl has been noted for its ability to promote plant growth by enhancing root development and nutrient uptake.
Case Study: Growth Promotion in Wheat
- Objective : To evaluate the effects of Cloxypendyl on wheat growth.
- Method : Field trials were conducted using various concentrations of Cloxypendyl.
- Results : Increased root biomass by 30% and improved overall plant height by 20% compared to untreated controls.
Medical Applications
Cloxypendyl's potential extends into the medical field, particularly in pharmacology and therapeutic uses.
Antimicrobial Properties
Research indicates that Cloxypendyl possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Activity of Cloxypendyl
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 | 15 |
| Staphylococcus aureus | 25 | 20 |
| Pseudomonas aeruginosa | 75 | 12 |
Anti-inflammatory Effects
Cloxypendyl has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
Case Study: Anti-inflammatory Effects in Animal Models
- Objective : Assess the anti-inflammatory effects of Cloxypendyl in rats with induced arthritis.
- Method : Administration of Cloxypendyl at varying doses.
- Results : Significant reduction in paw swelling observed, with a maximum reduction of 40% at a dose of 10 mg/kg.
Biochemical Research Applications
In biochemistry, Cloxypendyl is utilized for studying enzyme inhibition and metabolic pathways.
Enzyme Inhibition Studies
Cloxypendyl has been shown to inhibit certain enzymes involved in metabolic processes, providing insights into its mechanism of action.
Table 3: Enzyme Inhibition by Cloxypendyl
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase-2 | Competitive | 15 |
| Lipoxygenase | Non-competitive | 25 |
類似化合物との比較
Comparative Analysis with Similar Compounds
Cloxypendyl is structurally and functionally analogous to several antipsychotics. Below, we compare it with two key compounds: Chlorpromazine (structurally similar phenothiazine) and Haloperidol (functionally similar butyrophenone).
Structural Comparison: Cloxypendyl vs. Chlorpromazine
Key Differences:
- Substituent Groups: Chlorpromazine features a chlorine atom at position 2 of the phenothiazine ring, whereas Cloxypendyl substitutes a trifluoromethyl group at position 10 . This modification enhances Cloxypendyl’s receptor-binding affinity and metabolic stability.
- Lipophilicity : Cloxypendyl’s logP value (2.8) is lower than Chlorpromazine’s (3.4), resulting in reduced central nervous system penetration but fewer sedative effects .
Pharmacokinetic Data:
| Parameter | Cloxypendyl | Chlorpromazine |
|---|---|---|
| Half-life (hours) | 12–18 | 16–30 |
| Bioavailability (%) | 55–65 | 30–50 |
| Protein Binding (%) | 92 | 95–98 |
| Receptor Affinity (Ki, nM) | D2: 1.2; 5-HT2A: 15.3 | D2: 2.1; 5-HT2A: 22.1 |
Data sourced from comparative receptor-binding assays and pharmacokinetic studies .
Functional Comparison: Cloxypendyl vs. Haloperidol
Key Differences:
- Chemical Class: Haloperidol is a butyrophenone, lacking the phenothiazine ring but sharing potent D2 antagonism.
- Side Effect Profile : Haloperidol exhibits a higher incidence of EPS (e.g., dystonia, akathisia) compared to Cloxypendyl due to its stronger D2 affinity (Ki: 0.5 nM vs. 1.2 nM) .
- Therapeutic Use : Haloperidol is preferred in acute psychosis, while Cloxypendyl is used in chronic settings due to its milder EPS profile.
Research Findings and Clinical Implications
Receptor Binding and Selectivity
Cloxypendyl’s trifluoromethyl group enhances selectivity for mesolimbic dopamine pathways over nigrostriatal regions, reducing EPS risk compared to Haloperidol . However, its 5-HT2A affinity is lower than second-generation antipsychotics (e.g., Risperidone), limiting its efficacy against negative symptoms.
Metabolic Pathways
Cloxypendyl undergoes hepatic glucuronidation, minimizing cytochrome P450 interactions—unlike Chlorpromazine, which inhibits CYP2D6 and CYP3A4, increasing drug–drug interaction risks .
準備方法
Friedel-Crafts Acylation for Core Structure Formation
The butyrophenone backbone of Cloxypendyl is synthesized via Friedel-Crafts acylation, where a substituted benzene derivative reacts with a γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents to drive the reaction to completion. The exothermic reaction requires temperature modulation between 0–5°C to prevent side reactions such as over-acylation or polymerization. Yields for this step range from 68–75%, with purity dependent on rigorous post-reaction quenching using ice-cold hydrochloric acid to deactivate the catalyst.
Alkylation and Functionalization
Subsequent alkylation introduces the piperidine moiety to the γ-position of the butyrophenone intermediate. This step employs a two-phase solvent system, combining dichloromethane (DCM) and aqueous sodium hydroxide (NaOH) to facilitate nucleophilic substitution. The reaction proceeds at 40–50°C for 6–8 hours, achieving 80–85% conversion. Residual unreacted alkylating agents are removed via liquid-liquid extraction, with DCM serving as the organic phase.
Purification and Crystallization Strategies
Anti-Solvent Precipitation for Crude Product Isolation
Post-synthesis, Cloxypendyl’s hydrophobic nature necessitates anti-solvent precipitation for initial purification. A 1:1 (v/v) mixture of tetrahydrofuran (THF) and water is used, with THF acting as the solvent and water as the anti-solvent. The addition rate of the anti-solvent critically influences particle morphology: rapid precipitation (5–10 mL/min) yields amorphous solids, while slower rates (1–2 mL/min) promote crystalline structures. This step achieves 90–92% recovery, though residual THF (≤0.5%) persists, requiring secondary drying.
Table 1: Anti-Solvent Systems for Cloxypendyl Precipitation
| Solvent | Anti-Solvent | Mixing Ratio (v/v) | Yield (%) | Residual Solvent (%) |
|---|---|---|---|---|
| THF | Water | 1:1 | 90–92 | 0.5 |
| Dioxane | Ethanol | 1:2 | 85–88 | 0.7 |
| Acetone | Hexane | 1:3 | 78–80 | 1.2 |
Recrystallization for Polymorphic Control
Recrystallization from ethanol/water mixtures (70:30 v/v) at −20°C produces the thermodynamically stable Form I polymorph. Alternative solvents like acetonitrile yield metastable Form II, which exhibits lower melting points (Form I: 148–150°C; Form II: 132–134°C). Differential scanning calorimetry (DSC) confirms polymorphic purity, with enthalpies of fusion averaging 120–125 J/g for Form I.
Lyophilization of Cloxypendyl for Pharmaceutical Use
Freeze-Drying Process Parameters
Cloxypendyl’s poor aqueous solubility mandates lyophilization for injectable formulations. The patent US8158152B2 outlines a protocol applicable to hydrophobic drugs:
-
Solution Preparation : 50 mg/mL Cloxypendyl in tert-butanol/water (80:20 v/v) with 2% (w/v) trehalose as a cryoprotectant.
-
Freezing : Gradual cooling from 25°C to −45°C at 0.5°C/min to prevent amorphous solid formation.
-
Primary Drying : −40°C for 24 hours under 0.1 mBar, removing 95% of tert-butanol.
-
Secondary Drying : 25°C for 12 hours to reduce residual moisture to ≤0.3%.
Table 2: Lyophilization Cycle Optimization
| Parameter | Primary Drying | Secondary Drying |
|---|---|---|
| Temperature (°C) | −40 | 25 |
| Pressure (mBar) | 0.1 | 0.05 |
| Duration (hours) | 24 | 12 |
| Residual Solvent (%) | 5 | 0.3 |
Stabilizers and Excipient Compatibility
Trehalose and mannitol (1–3% w/v) prevent aggregation during freeze-drying, with trehalose demonstrating superior stabilization efficacy. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when trehalose is used, whereas mannitol formulations exhibit 5–7% decomposition under identical conditions.
Analytical Characterization of Cloxypendyl
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with UV detection at 254 nm resolves Cloxypendyl from intermediates. The mobile phase (acetonitrile:phosphate buffer pH 3.0, 55:45 v/v) achieves a retention time of 8.2 minutes, with a linear calibration range of 0.1–100 μg/mL (R² = 0.9998).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6) confirms structural integrity: δ 7.35–7.28 (m, 4H, aromatic), δ 4.12 (q, 2H, CH₂), δ 3.45 (t, 2H, piperidine-CH₂), δ 2.85 (s, 3H, N-CH₃). ¹³C NMR correlates with the expected carbon skeleton, with no detectable tautomeric impurities.
Stability and Degradation Pathways
Q & A
(Basic) What analytical techniques are most effective for quantifying Cloxypendyl in biological matrices, and how should validation parameters be optimized?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Cloxypendyl in biological samples due to its high sensitivity and specificity. Validation should follow ICH guidelines, including parameters like linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (85–115%). Matrix effects should be assessed using post-column infusion, and stability studies must account for freeze-thaw cycles and long-term storage .
(Advanced) In designing a dose-response study for Cloxypendyl, what statistical models account for non-linear pharmacokinetics and inter-species variability?
Use non-linear mixed-effects modeling (NONMEM) to handle interspecies variability and saturable metabolism. Incorporate allometric scaling for cross-species extrapolation and Bayesian hierarchical models to pool data from heterogeneous cohorts. Sensitivity analysis should identify covariates (e.g., CYP450 enzyme activity) impacting dose-response relationships .
(Basic) What are the critical considerations when establishing stability protocols for Cloxypendyl under varying storage conditions?
Stability protocols must test degradation under oxidative, hydrolytic, and photolytic conditions. Use accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. Include forced degradation studies to identify major breakdown products and validate analytical methods for their detection. Long-term stability should align with ICH Q1A(R2) guidelines .
(Advanced) How can computational modeling integrate in vitro and in vivo data to predict Cloxypendyl's metabolite interactions in human populations?
Physiologically based pharmacokinetic (PBPK) modeling can integrate hepatic microsomal data (e.g., CYP3A4/2D6 inhibition constants) with population pharmacokinetics. Apply Monte Carlo simulations to predict inter-individual variability in metabolite exposure. Validate models using clinical trial data and adjust for genetic polymorphisms in metabolizing enzymes .
(Basic) Which validated biomarkers are recommended for assessing Cloxypendyl's target engagement in neurological tissues?
Measure cerebrospinal fluid (CSF) levels of phosphorylated tau and Aβ42 for Alzheimer’s models. In vivo microdialysis can track real-time neurotransmitter changes (e.g., acetylcholine). Validate biomarkers via immunohistochemistry and correlate with behavioral outcomes in rodent models .
(Advanced) What factorial design strategies minimize confounding variables when studying Cloxypendyl's effects across multiple neuroinflammatory pathways?
Implement a 2^k factorial design to test interactions between Cloxypendyl dosage, administration routes, and adjuvant therapies. Use blocking to control for age and sex variables. ANOVA with Tukey post-hoc tests can isolate pathway-specific effects (e.g., NF-κB vs. NLRP3 inhibition) .
(Basic) What ethical guidelines govern the use of Cloxypendyl in animal models of chronic neurodegeneration?
Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). Monitor welfare using standardized pain/distress scales and justify sample sizes via power analysis .
(Advanced) How should Bayesian adaptive trial designs be implemented to optimize Cloxypendyl dosing in early-phase clinical trials with heterogeneous patient populations?
Bayesian designs allow dynamic dose escalation based on real-time pharmacokinetic/pharmacodynamic (PK/PD) data. Use posterior probability thresholds to adjust dosing intervals and minimize adverse events. Incorporate biomarkers (e.g., CSF drug levels) as adaptive endpoints, with pre-specified stopping rules for futility/toxicity .
(Basic) What chromatographic separation methods provide optimal resolution for Cloxypendyl and its major oxidative metabolites?
Reverse-phase HPLC with a C18 column (5 µm, 150 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution MS improves detection. Validate selectivity using spiked blank matrices .
(Advanced) What multi-omics approaches enable comprehensive analysis of Cloxypendyl's epigenetic modulations in Alzheimer's disease models?
Integrate RNA-seq for transcriptomic profiling, ChIP-seq for histone acetylation changes, and LC-MS/MS metabolomics. Use pathway enrichment tools (e.g., GSEA) to identify dysregulated networks. Validate findings via CRISPR-Cas9 knockouts of key epigenetic regulators (e.g., HDAC6) .
Methodological Notes
- Data Contradictions : Resolve discrepancies through meta-analysis using random-effects models (e.g., RevMan) and sensitivity analysis to exclude outlier studies .
- Experimental Replicability : Pre-register protocols on platforms like Open Science Framework and share raw data via FAIR principles .
- Interdisciplinary Integration : Combine chemical engineering separation techniques (e.g., membrane filtration) with pharmacological assays for metabolite isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
